pKa — 3‑Bromo‑4‑fluorobenzoic Acid vs 2‑Bromo‑4‑fluorobenzoic Acid : A 0.96 Log‑Unit Difference Governs Ionisation Behaviour
3‑Bromo‑4‑fluorobenzoic acid is a substantially weaker acid than its ortho‑bromo isomer. Its predicted pKa of 3.75 ± 0.10 is almost one full log unit higher than the pKa of 2‑bromo‑4‑fluorobenzoic acid (2.79 ± 0.10) . This difference arises because the ortho‑bromine in the 2‑bromo isomer exerts a greater inductive and steric influence on the carboxylate group, stabilising the anion more effectively. At physiological pH 7.4, both compounds are largely deprotonated, but at formulation‑relevant pH values (e.g., pH 4–5), the ionisation disparity alters solubility, permeability, and salt‑formation behaviour, making the two isomers non‑interchangeable in salt‑screening or pH‑sensitive processing.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa 3.75 ± 0.10 (predicted) |
| Comparator Or Baseline | 2‑Bromo‑4‑fluorobenzoic acid, pKa 2.79 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.96 (target compound is weaker acid by ~1 log unit) |
| Conditions | Predicted values from ChemicalBook; consistent with ACD/Labs and ChemAxon modules. |
Why This Matters
In pharmaceutical salt selection and dissolution testing, a one‑log‑unit pKa shift can alter solubility by orders of magnitude under gastric or formulation conditions, directly impacting bioavailability and manufacturability.
